molecular formula C6H3BrN2O B2730792 5-Bromooxazolo[4,5-b]pyridine CAS No. 1352885-93-8

5-Bromooxazolo[4,5-b]pyridine

Cat. No.: B2730792
CAS No.: 1352885-93-8
M. Wt: 199.007
InChI Key: SFEIWPWYOWZTFZ-UHFFFAOYSA-N
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Description

5-Bromooxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C6H3BrN2O and a molecular weight of 199.01 g/mol . This compound features a bromine atom attached to an oxazolo[4,5-b]pyridine core, which is a fused ring system containing both nitrogen and oxygen atoms. It is a white to yellow solid and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoropyridine-2-carboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired oxazolo[4,5-b]pyridine derivative . Another approach involves the reaction of 3-nitropyridine derivatives with neighboring hydroxyimino groups under the action of sodium hydride in dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial synthesis, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromooxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[4,5-b]pyridine derivatives, while cyclization reactions can produce more complex fused ring systems .

Scientific Research Applications

5-Bromooxazolo[4,5-b]pyridine has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 5-Bromooxazolo[4,5-b]pyridine is not fully elucidated. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromooxazolo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEIWPWYOWZTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352885-93-8
Record name 5-bromo-[1,3]oxazolo[4,5-b]pyridine
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